molecular formula C9H10N6O2 B8547095 ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate

ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate

Cat. No.: B8547095
M. Wt: 234.22 g/mol
InChI Key: BOOGFHGORASLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [5-(1H-tetrazol-1-yl)pyrazin-2-yl]acetate is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate typically involves the cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate in glacial acetic acid . Another method involves the use of mixed zinc-magnesium bases for deprotonation, followed by cross-coupling and copper-catalyzed electrophilic amination reactions . These methods yield the compound with high efficiency and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as mentioned above, with optimization for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [5-(1H-tetrazol-1-yl)pyrazin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors. This interaction can modulate biological activities such as enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [5-(1H-tetrazol-1-yl)pyrazin-2-yl]acetate is unique due to its specific structural configuration, which combines the tetrazole and pyrazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C9H10N6O2

Molecular Weight

234.22 g/mol

IUPAC Name

ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate

InChI

InChI=1S/C9H10N6O2/c1-2-17-9(16)3-7-4-11-8(5-10-7)15-6-12-13-14-15/h4-6H,2-3H2,1H3

InChI Key

BOOGFHGORASLSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(C=N1)N2C=NN=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the ethyl (5-aminopyrazin-2-yl)acetate (2.0 g, 11.0 mmol) and triethyl orthoformate (4.9 g, 33.1 mmol) in 60 mL of HOAc was added sodium azide (0.9 g, 13.8 mmol) and heated to 100° C. for 1 hour. The reaction was completed which was checked by TLC. The reaction mixture was cooled to r.t. The solvent was removed under vacuum. The residue was dissolved in EtOAc, washed with water, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by column chromatograph to afford the product ethyl[5-(1H-tetrazol-1-yl)pyrazin-2-yl]acetate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of the ethyl (5-aminopyrazin-2-yl)acetate (2.0 g, 11.0 mmol) and triethyl orthoformate (4.9 g, 33.1 mmol) in 60 mL of HOAc was added sodium azide (0.9 g, 13.8 mmol) and heated to 100° C. for 1 hour. The reaction was completed which was checked by TLC. The reaction mixture was cooled to r.t. The solvent was removed under vacuum. The residue was dissolved in EtOAc, washed with water, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by column chromatograph to afford the product ethyl [5-(1H-tetrazol-1-yl)pyrazin-2-yl]acetate. 1H-NMR (400 MHz, CDCl3) δ ppm 9.50 (s, 1H), 9.35 (s, 1H), 8.54 (s, 1H), 4.21 (q, J=7.2 Hz, 2H), 3.98 (s, 2H), 1.27 (t, J=7.2 Hz, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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